N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a benzofuropyrimidinone core fused with a thioacetamide-linked 2,5-dimethoxyphenyl group. The benzofuropyrimidinone scaffold is a pharmacologically relevant heterocyclic system, often associated with kinase inhibition or enzyme modulation .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-4-25-21(27)20-19(14-7-5-6-8-16(14)30-20)24-22(25)31-12-18(26)23-15-11-13(28-2)9-10-17(15)29-3/h5-11H,4,12H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQLCJVMQMYMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. Its complex structure suggests various mechanisms of action that could be explored in pharmacological studies. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C24H23N3O4S2, with a molecular weight of approximately 481.6 g/mol. Its structural complexity includes a dimethoxyphenyl group and a benzofuro-pyrimidine moiety, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 481.6 g/mol |
| Purity | ≥95% |
Research indicates that this compound may exhibit its biological effects through the modulation of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the immune response and tumor progression. Inhibiting IDO can enhance anti-tumor immunity and counteract immunosuppression associated with various diseases.
Key Mechanisms:
- IDO Inhibition : The compound has been shown to inhibit IDO activity, which may improve immune responses against tumors and infectious diseases such as HIV .
- Anti-cancer Potential : By enhancing the effectiveness of existing anti-cancer therapies, this compound could serve as an adjunct treatment in oncology .
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies : These studies demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Cell Line IC50 (µM) MCF-7 12.5 HeLa 15.0 A549 10.0 - Cell Lines Tested :
-
Animal Studies : In vivo experiments using murine models have shown that administration of this compound leads to significant tumor reduction compared to control groups.
- Tumor Models Used :
- Xenograft models for breast and lung cancer.
- Assessment of immune response markers post-treatment.
- Tumor Models Used :
Case Studies
A notable case study highlighted the use of this compound in combination with standard chemotherapy agents. Patients exhibited improved outcomes when treated with both the compound and conventional therapies, suggesting its role in enhancing therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on substituent variations, core modifications, and inferred properties:
Core Structure and Substituent Analysis
Functional Group Impact
- Thioacetamide Linkage : Present in both the target compound and Compound 19, this group likely enhances hydrogen bonding and sulfur-mediated hydrophobic interactions with target proteins .
- Methoxy Substitutions : The 2,5-dimethoxy configuration in the target compound vs. 3,5-dimethoxy in Compound 19 may alter binding specificity. Ortho/meta substitutions influence steric accessibility and electronic effects .
- Heterocyclic Appendages: Compound 19’s benzothiazole ring introduces strong electron-withdrawing effects (via CF₃), whereas the target compound’s benzofuropyrimidinone core offers planar rigidity for π-π stacking .
Pharmacological Implications
- Kinase Inhibition: Compound 19’s CK1 inhibition suggests the target compound may share similar activity, though the benzofuropyrimidinone core could shift selectivity toward other kinases (e.g., CDKs or Aurora kinases) .
- Solubility and Bioavailability : The 3-ethyl group in the target compound may reduce solubility compared to Compound 19’s trifluoromethylbenzothiazole, but the dimethoxyphenyl moiety could improve membrane permeability.
Research Findings and Limitations
Q & A
Q. What are the critical steps for synthesizing N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide?
The synthesis typically involves:
- Multi-component reactions to assemble the benzofuropyrimidinone core and thioacetamide side chain.
- Temperature control (e.g., 60–80°C in polar aprotic solvents like DMF) to optimize cyclization and minimize side reactions.
- Purification via column chromatography or recrystallization to isolate the final product. Reaction progress is monitored using TLC , while NMR and MS confirm structural integrity and purity .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using:
- HPLC with UV detection (≥95% purity threshold).
- 1H/13C NMR to verify absence of residual solvents or unreacted intermediates.
- Elemental analysis (C, H, N, S) to confirm stoichiometric composition .
Q. What functional groups influence its reactivity and stability?
Key groups include:
- Thioacetamide linkage : Prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis.
- Benzofuropyrimidinone core : Stabilized by intramolecular hydrogen bonding.
- 2,5-Dimethoxyphenyl moiety : Electron-donating groups enhance electrophilic substitution at the acetamide region .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Variability in assay conditions (e.g., cell lines, incubation times). Validate using standardized protocols (e.g., NIH/3T3 for cytotoxicity).
- Purity differences : Re-test compounds after rigorous purification (e.g., prep-HPLC).
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores .
Q. What computational methods are used to predict structure-activity relationships (SAR)?
Advanced approaches include:
- Density Functional Theory (DFT) to map electron distribution and reactive sites.
- Molecular docking (e.g., AutoDock Vina) to simulate binding to targets like kinase enzymes.
- QSAR models using descriptors like logP and polar surface area to correlate physicochemical properties with bioactivity .
Q. How is in vivo efficacy evaluated for this compound?
Preclinical studies involve:
- Pharmacokinetic profiling : Administer via oral gavage (10–50 mg/kg) in rodent models; measure plasma concentration via LC-MS/MS.
- Toxicity screens : Assess liver/kidney function (ALT, creatinine) and hematological parameters.
- Disease models : Test in xenograft tumors or inflammatory assays (e.g., carrageenan-induced paw edema) .
Methodological Challenges and Solutions
Q. Why do yields vary in large-scale synthesis, and how can this be mitigated?
Yield drops often result from:
- Incomplete cyclization : Optimize catalyst loading (e.g., 10 mol% p-toluenesulfonic acid).
- Solvent choice : Switch from DMF to acetonitrile for better solubility of intermediates.
- Scale-up adjustments : Use continuous flow reactors to maintain temperature homogeneity .
Q. What strategies improve stability during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
